molecular formula C5H6N4O B1437421 N'-hydroxypyrimidine-2-carboximidamide CAS No. 90993-49-0

N'-hydroxypyrimidine-2-carboximidamide

Cat. No. B1437421
CAS RN: 90993-49-0
M. Wt: 138.13 g/mol
InChI Key: MTMYDZFBFHZRIJ-UHFFFAOYSA-N
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Description

“N’-hydroxypyrimidine-2-carboximidamide” is a compound with the molecular formula C5H6N4O . The molecule is approximately planar, with an angle of 11.04 (15) between the planes of the pyrimidine ring and the non-H atoms of the carboximidamide unit .


Molecular Structure Analysis

The molecule adopts an E configuration about the C=N double bond . In the crystal, adjacent molecules are linked by pairs of N—H O hydrogen bonds, forming inversion dimers .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • N'-hydroxypyrimidine-2-carboximidamide derivatives have been explored in chemical synthesis. For instance, the reaction of 2- and 4-hydroxypyrimidines with N-(1,2,2,2-tetrachloroethyl)amides of carboxylic acids leads to products of amidoalkylation at the N(1) and N(3) atoms, which is influenced by steric factors and kinetic and thermodynamic control (Prikazchikova et al., 1994).

Material Science and Extraction Technology

  • In the field of material science, hydrophobic N′-alkyloxypyridine-2-, -3- and -4-carboximidamides have been proposed as efficient zinc(II) extractants from acidic chloride solutions, showing increased extraction abilities with the rise in chloride ions concentration (Wojciechowska et al., 2017).
  • Similar compounds have also been used for the extraction of copper(II) from chloride solutions, indicating their potential in selective metal recovery processes (Wojciechowska et al., 2017).

Medical Research and Antiviral Activity

  • In medical research, particularly in antiviral drug development, certain derivatives of N'-hydroxypyrimidine-2-carboximidamide have shown potential. For example, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which are related compounds, have demonstrated antiviral activity against herpes viruses and retroviruses, including HIV (Holý et al., 2002).

Novel Drug Synthesis

  • The compound's derivatives have been used in the synthesis of new drug candidates. For example, the palladium-catalyzed cross-coupling reaction of 2-amino-4-hydroxypyrimidine derivatives has been employed to synthesize new pyrimidine compounds, which could have implications in pharmaceutical development (Senthilkumar et al., 2014).

properties

IUPAC Name

N'-hydroxypyrimidine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMYDZFBFHZRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxypyrimidine-2-carboximidamide

CAS RN

90993-49-0
Record name N'-hydroxypyrimidine-2-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
NJ Jasmine, PT Muthiah, N Stanley - Acta Crystallographica Section …, 2014 - scripts.iucr.org
The title compound, C5H6N4O, is approximately planar, with an angle of 11.04 (15) between the planes of the pyrimidine ring and the non-H atoms of the carboximidamide unit. The …
Number of citations: 5 scripts.iucr.org
A kumar Pandey, R Dewangan, A Dwivedi - researchgate.net
… Accordingly, in the present study for N’hydroxypyrimidine-2-carboximidamide, the CH stretching vibrations are calculated at 3044, 3095, 3449, 3577, 3681 cm-1 20 respectively. …
Number of citations: 2 www.researchgate.net
XJ Yin, LG Zhu - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
… A limited number of coordination compounds based on N′-hydroxypyrimidine-2-carboximidamide have been structurally characterized and reported. So far, to the best of our knowledge, only …
Number of citations: 3 www.degruyter.com
CSC Kumar, HC Kwong, TS Chia, CK Quah… - J Chem Pharm …, 2016 - researchgate.net
… group in picric acid to the imine group in N'-hydroxypyrimidine-2carboximidamide. As compared to reported N'-hydroxypyrimidine-2-carboximidamide crystal [11], bond angle of …
Number of citations: 4 www.researchgate.net
V Arjunan, R Anitha, S Mohan - Chemical Data Collections, 2018 - Elsevier
… The optimised structural parameters of HFMP have been compared with X–ray diffraction data of N′–hydroxypyrimidine–2–carboximidamide [43]. The energetic and thermodynamic …
Number of citations: 3 www.sciencedirect.com
IF Diaz-Ortega, JM Herrera, D Aravena, E Ruiz… - Inorganic …, 2018 - ACS Publications
… to the intermediate product (E)-N’-hydroxypyrimidine-2-carboximidamide appeared. (12) The … In a second step, 0.018 mol of (E)-N′-hydroxypyrimidine-2-carboximidamide was mixed …
Number of citations: 54 pubs.acs.org
S Yun-lian, H Tao, N Xu-Liang… - … New Crystal Structures, 2019 - degruyter.com
… The crystal structure of bis(acetato-κ 1 O)-bis(N′-hydroxypyrimidine-2-carboximidamide-κ 2 N,N′)manganese(II) — methanol (1/2), C 14 H 18 MnN 8 O 6 , 2(CH 3 OH)′ …
Number of citations: 2 www.degruyter.com
LH Al-Wahaibi, NH Al-Shaalan… - … New Crystal Structures, 2019 - degruyter.com
… The crystal structure of bis(acetato-κ 1 O)-bis(N′-hydroxypyrimidine-2-carboximidamide-κ 2 N,N′)manganese(II) — methanol (1/2), C 14 H 18 MnN 8 O 6 , 2(CH 3 OH)′ …
Number of citations: 2 www.degruyter.com
F Jamshaid - 2017 - eprints.hud.ac.uk
In this project, a wide range of cyclic imines and cyclopropenones were synthesised to form highly fuctionalised heterocyclic products via a formal [3+ 2]-cycloaddition reaction. The …
Number of citations: 3 eprints.hud.ac.uk
AN Georgopoulou, M Pissas, V Psycharis, Y Sanakis… - Molecules, 2020 - mdpi.com
… [{Ni(L 26 ) 3 } 2 Tb](NO 3 ) [41] and [(Ni(HL 27 ) 3 } 2 Tb](NO 3 ) [42] (HL 26 = (Z)-1-(pyridine-2-yl)ethenone oxime, and HL 27 = (E)-N′-hydroxypyrimidine-2-carboximidamide) which …
Number of citations: 5 www.mdpi.com

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